molecular formula C14H14FN B1298020 Benzyl-(3-fluoro-benzyl)-amine CAS No. 436086-79-2

Benzyl-(3-fluoro-benzyl)-amine

Cat. No. B1298020
M. Wt: 215.27 g/mol
InChI Key: XBXOBRJGFVKXGW-UHFFFAOYSA-N
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Description

Benzyl-(3-fluoro-benzyl)-amine is a compound that can be associated with the field of fluorine chemistry, particularly in the context of primary amines and their derivatives. While the provided papers do not directly discuss Benzyl-(3-fluoro-benzyl)-amine, they offer insights into the synthesis, properties, and applications of related fluorinated amines and compounds. These insights can be extrapolated to understand the characteristics and potential uses of Benzyl-(3-fluoro-benzyl)-amine.

Synthesis Analysis

The synthesis of fluorinated amines can involve various strategies, including the use of fluorogenic reagents for the detection of primary amines, as seen with 3-benzoyl-2-quinolinecarboxaldehyde . Additionally, the presence of fluorine atoms in structure-directing agents, such as in the synthesis of microporous materials using fluorobenzyl-pyrrolidine, can influence the outcome of the synthetic process . Biomimetic reductive amination of fluoro aldehydes and ketones via [1,3]-proton shift reactions is another method that can be relevant for the synthesis of Benzyl-(3-fluoro-benzyl)-amine, as it provides a practical method for preparing fluorine-containing amines .

Molecular Structure Analysis

The molecular structure of Benzyl-(3-fluoro-benzyl)-amine would be influenced by the presence of the fluorine atom, which can affect the electronic distribution within the molecule. The effect of fluorine on the structure-directing role in the synthesis of crystalline materials suggests that fluorine's position on the aromatic ring can significantly impact the molecular structure and its templating ability .

Chemical Reactions Analysis

Fluorinated amines can undergo various chemical reactions, including isomerizations and dehydrohalogenation, as demonstrated by the study of azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones . The reactivity of fluoromethyldialkylamines, which are characterized by a covalent carbon-halogen bond, provides insights into the potential reactivity of Benzyl-(3-fluoro-benzyl)-amine . Furthermore, the iron-catalyzed benzylic C(sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide indicates that such amines can be synthesized through direct amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl-(3-fluoro-benzyl)-amine would likely include high sensitivity and specificity in detection, as seen with the use of fluorogenic reagents for primary amines . The presence of fluorine could also confer unique properties, such as improved templating ability in the synthesis of microporous materials . The synthesis of 3-fluoro-1-aminoadamantane and its derivatives highlights the versatility of fluorinated amines in generating a variety of compounds with different properties .

Scientific Research Applications

  • 3-Fluorobenzyl bromide : This is a versatile reagent for the synthesis of various fluorinated compounds. It’s used in organic synthesis .
  • 3-Fluorobenzyl chloride : This compound has been used in the optimization of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors .
  • 3-Fluorobenzyl bromide : This is a versatile reagent for the synthesis of various fluorinated compounds. It’s used in organic synthesis .
  • 3-Fluorobenzyl chloride : This compound has been used in the optimization of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors .

Safety And Hazards

Benzyl-(3-fluoro-benzyl)-amine is classified as a Skin Corrosion 1B hazard . It is combustible and emits toxic fumes under fire conditions . The safety data sheet advises against breathing dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXOBRJGFVKXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354342
Record name Benzyl-(3-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(3-fluoro-benzyl)-amine

CAS RN

436086-79-2
Record name Benzyl-(3-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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